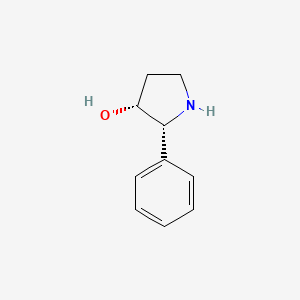![molecular formula C21H25NO4Si B15313996 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trimethylsilyl (TMS) group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced by reacting the protected amino acid with trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid has several applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based probes for studying biological processes.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during the synthesis process. The trimethylsilyl group can also protect other functional groups, ensuring the integrity of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Ala-OH: Similar to the compound but lacks the trimethylsilyl group.
Fmoc-Gly-OH: Another Fmoc-protected amino acid without the trimethylsilyl group.
Boc-Ala-OH: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
The presence of both the Fmoc and trimethylsilyl groups in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid makes it unique. This dual protection allows for more versatile and selective reactions during peptide synthesis, making it a valuable tool in the field of organic chemistry.
Propriétés
Formule moléculaire |
C21H25NO4Si |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C21H25NO4Si/c1-27(2,3)13-19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,22,25)(H,23,24) |
Clé InChI |
FFEDDCSHOXXAOM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


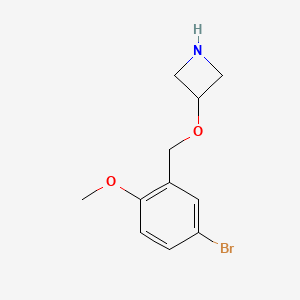


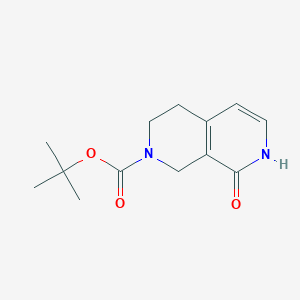
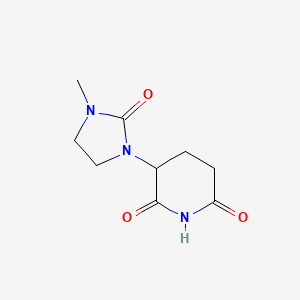
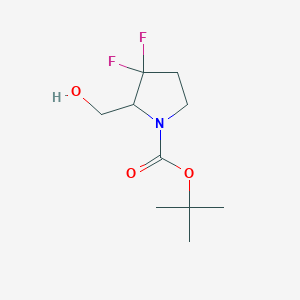
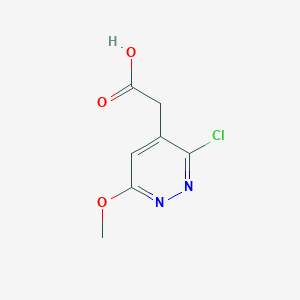



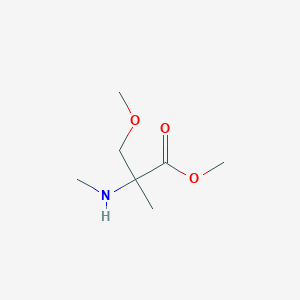
![2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate](/img/structure/B15313957.png)

